Cas no 54198-89-9 (5-chloro-2-methyl-pyrimidine)

5-chloro-2-methyl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-methylpyrimidine
- Pyrimidine,5-chloro-2-methyl-
- 2-​
- 5-​
- 5-Chlor-2-methyl-pyrimidin
- 5-chloro-2-methyl-pyrimidine
- chloro-​
- methylpyrimidine
- PYRIMIDINE, 5-CHLORO-2-METHYL-
- NSC165372
- 2-methyl-5-chloropyrimidine
- RP19822
- AB56396
- HP23682
- AB0057278
- Z4855
- ST24032981
- 54198-89-9
- NSC-165372
- CS-D1091
- J-517328
- FT-0648622
- MFCD10574686
- DTXSID80304311
- SY047891
- A870524
- AS-30860
- SCHEMBL1045564
- AKOS006304559
- NSC 165372
- DB-081933
-
- MDL: MFCD10574686
- インチ: 1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
- InChIKey: UISREOKYJBBYSC-UHFFFAOYSA-N
- SMILES: ClC1=C([H])N=C(C([H])([H])[H])N=C1[H]
計算された属性
- 精确分子量: 128.01400
- 同位素质量: 128.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 68.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 25.8
じっけんとくせい
- Boiling Point: 169.3℃ at 760 mmHg
- PSA: 25.78000
- LogP: 1.43840
5-chloro-2-methyl-pyrimidine Security Information
5-chloro-2-methyl-pyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-chloro-2-methyl-pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121264-250mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 250mg |
$*** | 2023-05-30 | |
Chemenu | CM121264-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 1g |
$*** | 2023-05-30 | |
TRC | C371055-10mg |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 10mg |
$ 236.00 | 2023-04-18 | ||
Chemenu | CM121264-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 10g |
$1103 | 2021-08-06 | |
Alichem | A039000057-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 98% | 1g |
$297.80 | 2023-09-01 | |
eNovation Chemicals LLC | D566586-25g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 95% | 25g |
$2000 | 2023-05-11 | |
Fluorochem | 216329-10g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 95% | 10g |
£709.00 | 2022-03-01 | |
abcr | AB435967-5 g |
5-Chloro-2-methylpyrimidine; . |
54198-89-9 | 5g |
€525.90 | 2023-04-23 | ||
Chemenu | CM121264-1g |
5-Chloro-2-methylpyrimidine |
54198-89-9 | 97% | 1g |
$234 | 2021-08-06 | |
abcr | AB435967-5g |
5-Chloro-2-methylpyrimidine; . |
54198-89-9 | 5g |
€525.90 | 2023-09-04 |
5-chloro-2-methyl-pyrimidine 関連文献
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1. Reactions of halogenomethanes in the vapour phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1980 1431
-
2. 623. Pyrimidines. Part VI. 5-BromopyrimidineJ. F. W. McOmie,I. M. White J. Chem. Soc. 1953 3129
-
3. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581
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4. Reactions of halogenomethanes in the vapour phase. Part 4. The reactions of imidazoles with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw,Mohammad Iqbal J. Chem. Soc. Perkin Trans. 1 1980 1427
5-chloro-2-methyl-pyrimidineに関する追加情報
Introduction to 5-chloro-2-methyl-pyrimidine (CAS No. 54198-89-9)
5-chloro-2-methyl-pyrimidine, with the chemical formula C₅H₅ClN₂, is a significant intermediate in the pharmaceutical and agrochemical industries. This heterocyclic compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chlorine substituent at the 5-position and a methyl group at the 2-position imparts unique reactivity, making it a valuable building block for synthesizing various biologically active molecules.
The compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its structural features allow for facile functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
In the realm of drug discovery, 5-chloro-2-methyl-pyrimidine has been employed in the construction of antiviral and antibacterial compounds. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to viral proteases and enzymes involved in bacterial metabolism. The chlorine atom at the 5-position serves as a reactive site for further derivatization, allowing chemists to tailor molecular properties such as solubility, metabolic stability, and target specificity.
Moreover, research has explored the application of 5-chloro-2-methyl-pyrimidine in designing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. By modifying the pyrimidine core with appropriate substituents, researchers have synthesized molecules that selectively inhibit aberrant signaling pathways in diseased cells. The methyl group at the 2-position provides steric hindrance and electronic modulation, optimizing interactions with protein targets.
The agrochemical sector also benefits from 5-chloro-2-methyl-pyrimidine, where it serves as a precursor for herbicides and fungicides. Its structural motif is incorporated into compounds that disrupt essential metabolic processes in weeds and fungi, offering effective crop protection solutions. The versatility of this intermediate underscores its importance in sustainable agriculture and food security.
Recent innovations in synthetic methodologies have further expanded the applications of 5-chloro-2-methyl-pyrimidine. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at various positions of the pyrimidine ring. These techniques have facilitated the development of more complex derivatives with improved pharmacological profiles.
Another emerging area involves using 5-chloro-2-methyl-pyrimidine in material science applications. Its ability to form coordination complexes with metal ions has been exploited in designing luminescent probes for bioimaging and catalytic systems for organic transformations. The compound’s unique electronic properties make it a promising candidate for developing novel optoelectronic materials.
The industrial production of 5-chloro-2-methyl-pyrimidine adheres to stringent quality control measures to ensure high purity and consistency. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from suitable solvents to meet pharmaceutical-grade standards. These processes are critical for maintaining batch-to-batch reproducibility, which is essential for regulatory compliance and therapeutic efficacy.
Future research directions may focus on greener synthetic routes for 5-chloro-2-methyl-pyrimidine, leveraging biocatalysis or flow chemistry to minimize waste and energy consumption. Additionally, computational modeling techniques can aid in predicting molecular properties and optimizing synthetic strategies before experimental validation.
In conclusion, 5-chloro-2-methyl-pyrimidine (CAS No. 54198-89-9) is a versatile intermediate with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse functionalization strategies, making it indispensable in modern chemical synthesis. As research continues to uncover new methodologies and applications, this compound will remain a cornerstone of innovation in fine chemical manufacturing.
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